molecular formula C14H10ClN3O B3024647 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 81933-75-7

6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B3024647
CAS No.: 81933-75-7
M. Wt: 271.7 g/mol
InChI Key: ZXJOVEJZHAMUGN-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (molecular formula: C₁₄H₁₀ClN₃O, molecular weight: 271.70) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, phenyl, and aldehyde functional groups . Its synthesis primarily relies on the Vilsmeier-Haack reaction, which introduces the aldehyde group at position 5 of the pyridine ring . The compound serves as a precursor for synthesizing chalcone analogs, heteroaryl derivatives, and bioactive molecules .

Properties

IUPAC Name

6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-12-7-10(8-19)13(15)16-14(12)18(17-9)11-5-3-2-4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJOVEJZHAMUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368082
Record name 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81933-75-7
Record name 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its generality, ease, and extensibility in constructing the heterocyclic system. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Aldehyde-Specific Condensation Reactions

The 5-carbaldehyde group participates in nucleophilic additions and condensations, forming derivatives with applications in medicinal chemistry and materials science.

Hydrazone Formation

Reaction with phenylhydrazine yields the corresponding hydrazone via condensation (1:1 molar ratio in ethanol with catalytic acetic acid) :

text
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde + Phenylhydrazine → (E)-1-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine [7]

Key data:

  • Yield : 85–90%

  • Conditions : Reflux in ethanol (2 hours)

  • Mechanism : Aldehyde reacts with hydrazine’s amine group, eliminating water.

Friedländer Condensation

The aldehyde undergoes cyclocondensation with active methylene compounds (e.g., ketones, malononitrile) to form fused pyridines :

text
5-Carbaldehyde + Active methylene compound (e.g., acetophenone) → Pyrazolo[3,4-b]pyridine derivatives (e.g., 3-(4-pyrazolyl)propenones)[3]
ReactantProduct TypeCatalystYield (%)
MalononitrilePyrazolo[3,4-b]pyridine-5-carbonitrileKOH/EtOH78–92
Cyanoacetamide5-Cyanoamido-substituted derivative65–85

Oxidation to Carboxylic Acid

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:

text
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[...]-5-carbaldehyde → 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[...]-5-carboxylic acid
Oxidizing AgentConditionsYield (%)Reference
KMnO₄ (aq. pyridine)RT, 6 hours90
K₂Cr₂O₇ (H₂SO₄)Reflux, 3 hours75

Reductive Amination

The aldehyde reacts with amines under reductive conditions (e.g., NaBH₃CN) to form secondary amines, though specific data for this compound remains underexplored in literature .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[3,4-b]pyridine core participates in EAS, with the chloro group at position 6 influencing regioselectivity :

text
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde + Electrophile (e.g., NO₂⁺) → Nitro-substituted derivatives
  • Chloro Substituent : Deactivates the ring, directing electrophiles to meta/para positions relative to itself .

  • Reactivity : Lower compared to unsubstituted analogs due to electron-withdrawing effects of Cl and aldehyde .

Nucleophilic Substitution at Chlorine

Despite the presence of a chloro group at position 6, nucleophilic displacement is rarely observed. Instead, the aldehyde group dominates reactivity :

text
Theoretical pathway: 6-Cl → 6-Nu (e.g., Nu = NH₂, OMe)
  • Experimental Evidence : Substitution attempts with amines or alkoxides typically result in aldehyde condensation products rather than Cl replacement .

Biological Activity Correlation

Derivatives exhibit enhanced bioactivity post-modification:

  • Hydrazones : Show antitumor and antimicrobial properties .

  • Oxidized Acids : Improved solubility for pharmacological applications .

This compound’s reactivity is dominated by its aldehyde group, enabling diverse transformations, while the chloro substituent primarily influences electronic effects rather than direct participation in substitution. Experimental protocols emphasize the use of ethanol or acetic acid as solvents, with yields typically exceeding 70% for condensations and oxidations . Further research is needed to explore its potential in asymmetric catalysis and photochemical reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde have shown efficacy against various cancer cell lines. For example, studies have demonstrated that modifications in the pyrazolo[3,4-b]pyridine scaffold can enhance cytotoxicity against breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that the presence of the chloro and methyl groups plays a crucial role in enhancing its antimicrobial efficacy.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives have led to their investigation in the field of organic electronics. Specifically, 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has been explored as a potential material for use in OLEDs due to its favorable photophysical properties.

Polymer Chemistry

In polymer science, this compound can serve as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance in various applications, including coatings and composites.

Synthesis of Novel Heterocycles

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various functionalization strategies that can lead to the development of new chemical entities with diverse biological activities.

Ligand Development

In coordination chemistry, 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be utilized to design ligands for metal complexes. These complexes may exhibit interesting catalytic properties or enhanced stability for applications in catalysis and materials science.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated effectiveness against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents .
Antimicrobial Properties Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
OLED Applications Showed promising luminescent properties when incorporated into OLED devices .
Synthetic Applications Successfully used as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially interfere with cancer cell growth and survival.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde C₁₄H₁₀ClN₃O 271.70 Cl (6), CH₃ (3), Ph (1), CHO (5) High reactivity at aldehyde group; used in chalcone synthesis
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde C₁₀H₁₀ClN₃O 223.66 Cl (6), CH₃ (3), iPr (1), CHO (5) Reduced steric hindrance vs. phenyl; potential solubility advantages
1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde C₁₂H₁₄ClN₃O 251.72 Cl (6), CH₃ (3), tBu (1), CHO (5) Enhanced hydrophobicity; stability in storage
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde C₈H₆ClN₃O 195.61 Cl (6), CH₃ (1,3), CHO (5) Simplest analog; limited applications due to low molecular complexity

Key Observations:

  • Aldehyde Group : Critical for further functionalization (e.g., Claisen-Schmidt condensation to form chalcones) .

Biological Activity

6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

  • Molecular Formula : C12H10ClN3O
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 63725-51-9

Synthesis

The synthesis of 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves multi-step reactions that include the formation of the pyrazole ring followed by chlorination and aldehyde introduction. Various synthetic routes have been documented, emphasizing the importance of the substituents at different positions for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that derivatives of this compound could induce apoptosis and inhibit cell proliferation. Specifically, compounds showed significant morphological changes and enhanced caspase-3 activity at concentrations as low as 1 μM, indicating strong apoptotic potential .
CompoundConcentration (μM)Apoptosis InductionCaspase-3 Activity
6-Chloro Compound1.0Significant1.33 - 1.57 times increase

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

  • Inhibition of COX Enzymes : Studies reported IC50 values for COX-2 inhibition ranging from 0.01 to 5.40 μM, suggesting that this compound may serve as a selective COX-2 inhibitor with potential benefits over standard anti-inflammatory drugs like celecoxib .
CompoundIC50 (μM)Target Enzyme
6-Chloro Compound0.01 - 5.40COX-2

The mechanisms underlying the biological activities of 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involve interactions with various molecular targets:

  • Microtubule Destabilization : Compounds with similar structures have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Endocannabinoid System Modulation : Some derivatives have been studied for their effects on the endocannabinoid system, potentially influencing pain perception and inflammation .

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • Breast Cancer Model : A study involving MDA-MB-231 cells showed that treatment with the compound led to reduced cell viability and increased apoptosis markers.
  • Inflammatory Disease Models : In vivo studies using carrageenan-induced paw edema models indicated significant reductions in inflammation when treated with this class of compounds.

Q & A

Basic Question: What are the established synthetic routes for 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , a formylation method for aromatic systems. For example:

  • Step 1 : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group at the 4-position .

  • Step 2 : Chlorination at the 6-position can be achieved using reagents like PCl₅ or SOCl₂ under controlled conditions .

  • Key Data :

    IntermediateReaction ConditionsYieldReference
    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-Haack (POCl₃/DMF, reflux)65-70%

This method balances efficiency and scalability for academic labs.

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
Post-synthesis, NMR (¹H, ¹³C) and mass spectrometry (MS) are critical:

  • ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Aromatic protons (pyrazole/phenyl) appear as multiplets between δ 7.2–8.5 ppm .
  • MS : Molecular ion peaks align with the calculated mass (e.g., [M+H]⁺ at m/z 286.05 for C₁₅H₁₁ClN₃O) .
  • Melting Points : Reported values (e.g., 140–141°C) serve as purity indicators .

Advanced Question: How do reaction conditions influence product distribution in pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Subtle changes in temperature , catalysts , or reagents can lead to divergent products:

  • Example : In pyrazole-azide reactions, using hydrazine hydrate at reflux yields fused pyrazolo[3,4-c]pyrazoles, while room temperature with iodine produces aminopyrazole derivatives .
  • Mitigation Strategy :
    • Use TLC or HPLC to monitor reaction progress.
    • Optimize solvent systems (e.g., ethanol vs. DMF) to control reactivity .

Advanced Question: What strategies enable functionalization of the carbaldehyde group for biological activity studies?

Methodological Answer:
The aldehyde group is a versatile handle for derivatization:

  • Nucleophilic Substitution : React with amines (e.g., propylamine) to form Schiff bases or hydrazones under mild acidic conditions .
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 5-position .
  • Example : Conversion to 6-amino derivatives via substitution with NH₃/EtOH at 80°C enhances solubility for biological assays .

Advanced Question: How can crystallography resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation:

  • Key Parameters :
    • Bond angles and distances (e.g., C5–CHO bond length ~1.22 Å confirms aldehyde geometry) .
    • Planarity of the pyrazole-pyridine fused system .
  • Case Study : Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile revealed a dihedral angle of 12.3° between pyrazole and phenyl rings, impacting π-π stacking in receptor binding .

Advanced Question: How to address contradictions in reported synthetic yields for similar compounds?

Methodological Answer:
Discrepancies often arise from purity of starting materials or catalytic efficiency :

  • Troubleshooting Steps :
    • Reproduce reactions using strictly anhydrous solvents (e.g., DMF dried over molecular sieves) .
    • Compare catalyst loadings (e.g., 5 mol% PdCl₂(PPh₃)₂ vs. 10 mol% in cross-coupling reactions) .
    • Validate yields via HPLC-MS to detect side products .

Advanced Question: What computational methods support the design of pyrazolo[3,4-b]pyridine-based inhibitors?

Methodological Answer:
Density Functional Theory (DFT) and molecular docking are pivotal:

  • DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Docking : Screens binding affinities against target proteins (e.g., kinases) using software like AutoDock Vina .
  • Case Study : Pyridyl-substituted pyrazolo[4,3-c]pyridines showed improved kinase inhibition (IC₅₀ < 50 nM) when bulky substituents were introduced at the 1-position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

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